4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane
Overview
Description
4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane is a compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane typically involves the reaction of 6-chloropyrimidine with an appropriate azepane derivative. One common method involves the use of 2-methyl-4-chloropyrimidine as a starting material, which undergoes regioselective coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as cesium carbonate in solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The azepane ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the azepane ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different azepane derivatives with altered functional groups.
Scientific Research Applications
4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: It can be used as a tool compound to study the biological activities of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of pyrimidine-based drugs and their effects on cellular pathways.
Industrial Applications: It may find use in the development of agrochemicals and materials science, given the versatility of pyrimidine derivatives in these fields.
Mechanism of Action
The mechanism of action of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The azepane ring may contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chloropyrimidine: A precursor in the synthesis of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane, known for its use in various substitution reactions.
6-Chloropyrimidine: Another related compound with similar reactivity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of the azepane ring and the chloropyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)methyl]-1-propan-2-ylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-6-3-4-12(5-7-18)8-13-9-14(15)17-10-16-13/h9-12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLNXDXMLKGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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